Cas no 2731007-89-7 (3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-)

3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)- structure
2731007-89-7 structure
商品名:3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-
CAS番号:2731007-89-7
MF:C13H15Cl2NO
メガワット:272.170301675797
CID:5866395
PubChem ID:165676304

3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)- 化学的及び物理的性質

名前と識別子

    • 3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-
    • (5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
    • [5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
    • EN300-37104401
    • EN300-37375513
    • 2731007-89-7
    • インチ: 1S/C13H15Cl2NO/c14-9-1-2-11(15)10(3-9)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2
    • InChIKey: XPORQICHDRILIT-UHFFFAOYSA-N
    • ほほえんだ: C12(CO)CC(C3=CC(Cl)=CC=C3Cl)(C1)CNC2

計算された属性

  • せいみつぶんしりょう: 271.0530695g/mol
  • どういたいしつりょう: 271.0530695g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.378±0.06 g/cm3(Predicted)
  • ふってん: 399.0±37.0 °C(Predicted)
  • 酸性度係数(pKa): 15.06±0.10(Predicted)

3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37375513-10.0g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7
10g
$4667.0 2023-06-01
Enamine
EN300-37375513-0.25g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7
0.25g
$999.0 2023-06-01
Enamine
EN300-37104401-2.5g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7 95.0%
2.5g
$2127.0 2025-03-18
Enamine
EN300-37104401-0.25g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7 95.0%
0.25g
$538.0 2025-03-18
Enamine
EN300-37104401-1.0g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7 95.0%
1.0g
$1086.0 2025-03-18
Enamine
EN300-37375513-0.5g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7
0.5g
$1043.0 2023-06-01
Enamine
EN300-37104401-0.5g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7 95.0%
0.5g
$847.0 2025-03-18
Enamine
EN300-37375513-0.1g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7
0.1g
$956.0 2023-06-01
Enamine
EN300-37375513-5.0g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7
5g
$3147.0 2023-06-01
Enamine
EN300-37375513-1.0g
[5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
2731007-89-7
1g
$1086.0 2023-06-01

3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)- 関連文献

3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)-に関する追加情報

Comprehensive Overview of 3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)- (CAS No. 2731007-89-7)

The compound 3-Azabicyclo[3.1.1]heptane-1-methanol, 5-(2,5-dichlorophenyl)- (CAS No. 2731007-89-7) is a structurally unique bicyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its azabicyclo core, combined with a dichlorophenyl substituent, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a bioactive scaffold due to its rigid framework and functional versatility.

In recent years, the demand for novel heterocyclic compounds like 3-Azabicyclo[3.1.1]heptane-1-methanol has surged, driven by advancements in medicinal chemistry and computational drug design. This compound's bicyclic structure offers exceptional stability and selectivity, making it a valuable intermediate in synthesizing targeted therapeutics. Its 2,5-dichlorophenyl group further enhances its binding affinity to specific biological targets, a feature highly sought after in kinase inhibitors and GPCR modulators.

The synthesis of CAS No. 2731007-89-7 involves sophisticated organic transformations, including cycloaddition reactions and selective functionalization. These methods are often optimized for high yield and purity, critical for industrial-scale production. Given the growing interest in sustainable chemistry, researchers are also exploring green synthetic routes to minimize environmental impact while maintaining efficiency.

From a pharmacological perspective, 5-(2,5-dichlorophenyl)-3-azabicyclo[3.1.1]heptane-1-methanol exhibits intriguing structure-activity relationships (SAR). Its azabicycloheptane moiety is analogous to motifs found in CNS-active drugs, sparking investigations into its potential for treating neurological disorders. Additionally, its chlorinated aromatic component aligns with trends in fragment-based drug discovery, where small, rigid fragments are used to build potent inhibitors.

The compound's relevance extends beyond pharmaceuticals. In material science, its bicyclic framework contributes to the development of high-performance polymers and liquid crystals. Its thermal stability and electronic properties are being studied for applications in optoelectronic devices and catalysis. This multidisciplinary appeal underscores its importance in both academic and industrial research.

As the scientific community continues to explore CAS 2731007-89-7, questions about its metabolic stability, toxicity profile, and scalable synthesis remain at the forefront. Addressing these challenges will unlock its full potential, paving the way for innovations in drug development and advanced materials. With its unique combination of structural features and functional groups, this compound is poised to play a pivotal role in shaping future scientific breakthroughs.

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